

Comparative Guide to α -Halo-N-Alkylpropanamides for Alkylation Reactions

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Compound of Interest

Compound Name: 2-Bromo-N-(tert-butyl)butanamide

Cat. No.: B1340993

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-bromo-N-tert-butyl-N-methylpropanamide and its alternatives for use in alkylation reactions. The information presented is intended to assist researchers in selecting the most appropriate reagent for their specific synthetic needs.

Introduction

α -Halo-N-alkylpropanamides are versatile reagents in organic synthesis, primarily employed as alkylating agents in nucleophilic substitution reactions. The reactivity of these compounds is influenced by the nature of the halogen, the steric hindrance around the electrophilic carbon, and the electronic properties of the amide group. This guide compares the chemical properties and reactivity of 2-bromo-N-tert-butyl-N-methylpropanamide with two structurally related alternatives: 2-bromo-2-methylpropanamide and N-tert-butyl-2-chloro-N-methylpropanamide.

Physical and Chemical Properties

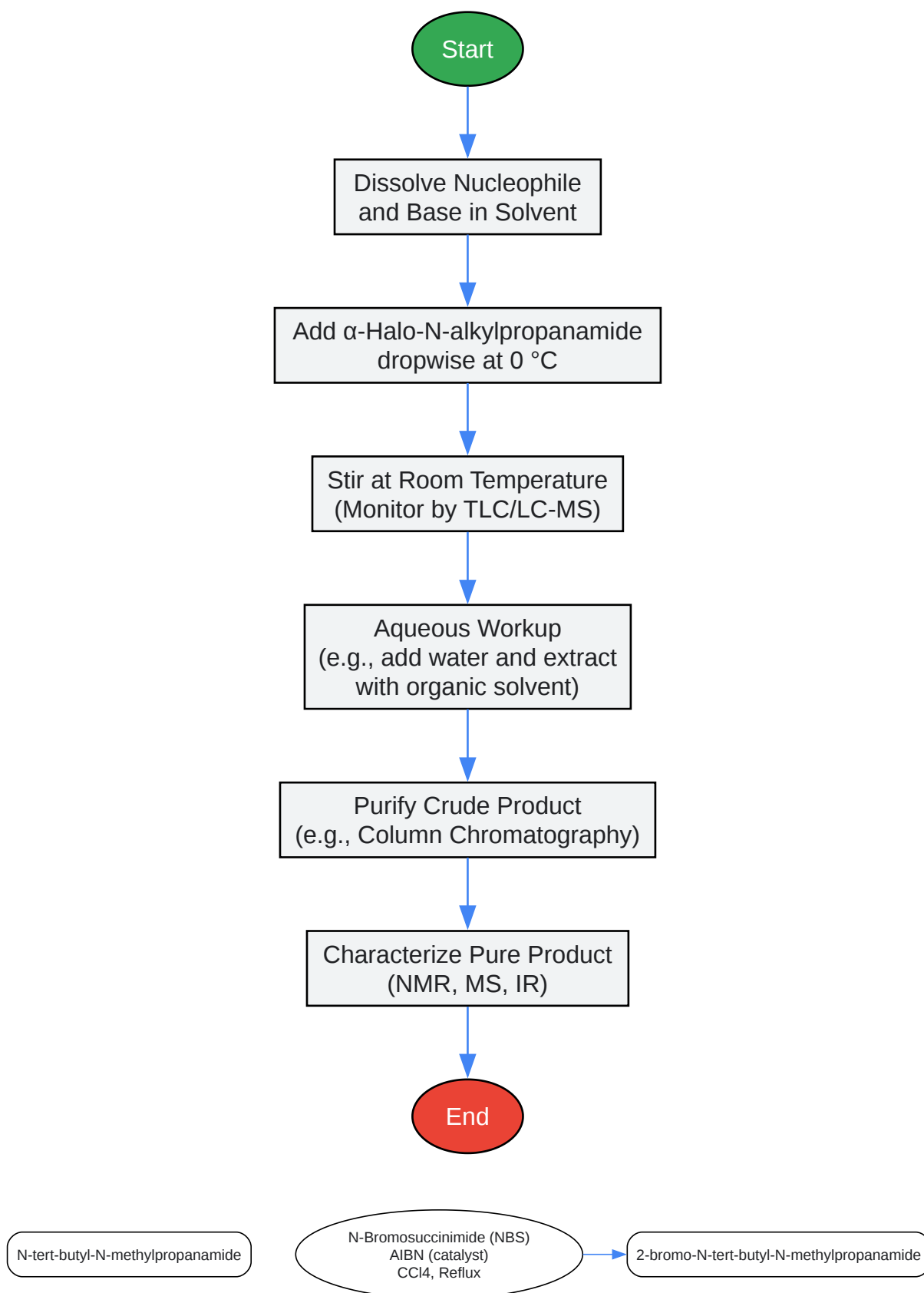
A summary of the key physical and chemical properties of the three compounds is presented in the table below. These properties are crucial for determining the appropriate reaction conditions and purification methods.

Property	2-bromo-N-tert-butyl-N-methylpropanamide	2-bromo-2-methylpropanamide	N-tert-butyl-2-chloro-N-methylpropanamide
Molecular Formula	C ₈ H ₁₆ BrNO[1]	C ₄ H ₈ BrNO[2][3]	C ₇ H ₁₄ ClNO[4]
Molecular Weight	222.12 g/mol	166.02 g/mol [2][3]	163.65 g/mol [4]
Melting Point	Not available	145-149 °C[3]	Not available
Boiling Point	Not available	240.0±23.0 °C (Predicted)[3]	260.309°C at 760 mmHg[4]
CAS Number	15829371 (CID)[1]	7462-74-0[2][3]	94318-74-8[4][5]

Reactivity Comparison: SN2 Alkylation

The primary application of these compounds is in SN2 reactions, where a nucleophile attacks the α -carbon, displacing the halide leaving group. The rate and success of this reaction are dependent on several factors, including the nature of the leaving group (Br vs. Cl) and the steric hindrance at the electrophilic carbon and the nucleophile.

General SN2 Reaction Pathway:



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References

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